Benzyl-PEG7-bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

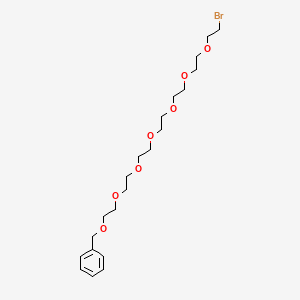

Structure

2D Structure

Properties

Molecular Formula |

C21H35BrO7 |

|---|---|

Molecular Weight |

479.4 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |

InChI |

InChI=1S/C21H35BrO7/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5H,6-20H2 |

InChI Key |

IBKYGRWIIYJKTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG7-bromide: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-bromide is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug delivery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a benzyl (B1604629) group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide. This distinct combination of functionalities allows for a modular and strategic approach to the synthesis of complex biomolecules and therapeutic agents. The benzyl group can serve as a protective group or a hydrophobic handle, while the PEG spacer enhances aqueous solubility and provides a flexible bridge between conjugated molecules. The terminal bromide acts as a reactive handle for alkylation reactions, enabling covalent linkage to various nucleophiles.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a generalized synthetic route for its application in PROTAC synthesis, and protocols for characterization.

Core Properties of Benzyl-PEG-Br Linkers

Quantitative data for this compound is not extensively available in the public domain. However, the properties of this class of molecules are well-understood. The following table summarizes the general properties of Benzyl-PEG-Bromide linkers, with the understanding that specific values will vary based on the precise PEG chain length.

| Property | General Description |

| Molecular Formula | C21H35BrO7 |

| Molecular Weight | 495.40 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Purity | Typically >95% as supplied by commercial vendors. |

| Solubility | Soluble in a wide range of organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and chloroform. Limited solubility in water. |

| Stability & Storage | Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. Should be handled under an inert atmosphere to prevent degradation. |

| Reactivity | The terminal bromide is a good leaving group, making it susceptible to nucleophilic substitution by amines, thiols, and other nucleophiles. |

Applications in PROTAC Development

This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker plays a crucial role in the efficacy of the PROTAC by influencing the stability and geometry of the ternary complex formed between the PROTAC, the target protein, and the E3 ligase. The length of the PEG chain is a critical parameter that is often optimized to achieve efficient protein degradation.

General Mechanism of PROTAC Action

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Due to the limited availability of specific protocols for this compound, the following sections provide generalized experimental procedures for the synthesis and characterization of PROTACs using Benzyl-PEG-Br linkers. These protocols are based on established methodologies in the field.

Synthesis of a PROTAC via Alkylation

This protocol describes a general method for coupling a Benzyl-PEG-Br linker to a nucleophilic handle (e.g., a phenol (B47542) or amine) on a protein of interest (POI) ligand or an E3 ligase ligand.

Materials:

-

This compound

-

POI or E3 ligase ligand with a nucleophilic group

-

Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

-

Base (e.g., potassium carbonate, diisopropylethylamine (DIPEA))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the POI or E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add the base (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired conjugate.

Caption: Generalized workflow for PROTAC synthesis using this compound.

Characterization of this compound Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is a primary tool for confirming the structure of the final conjugate. The characteristic peaks of the benzyl group (aromatic protons around 7.3 ppm and benzylic protons around 4.5 ppm), the PEG chain (a broad multiplet between 3.5 and 3.7 ppm), and the ligand should be present. The integration of these peaks can be used to confirm the ratio of the different components in the final molecule.

-

¹³C NMR: This provides further confirmation of the carbon skeleton of the conjugate.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This is used to determine the exact mass of the synthesized conjugate, which should match the calculated molecular weight. This is a critical step for confirming the identity of the product.

High-Performance Liquid Chromatography (HPLC):

-

HPLC is used to assess the purity of the final product. A single sharp peak is indicative of a pure compound. Preparative HPLC can be used for the final purification step.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs and other bioconjugates. Its properties, particularly the hydrophilicity imparted by the PEG chain and the reactive bromide handle, make it a useful tool for drug development professionals. While specific experimental data for this exact molecule is sparse in the public literature, the general principles of its synthesis and characterization are well-established within the context of PEGylated molecules and PROTAC development. The protocols and information provided in this guide offer a solid foundation for researchers and scientists working with this class of compounds.

An In-depth Technical Guide to Benzyl-PEG7-bromide: Chemical Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of Benzyl-PEG7-bromide, a heterobifunctional linker critical in the fields of bioconjugation and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, synthesis, and applications, with a focus on experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG) linker characterized by a benzyl (B1604629) group at one terminus and a bromide at the other. The PEG chain consists of seven repeating ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility to the molecule. The benzyl group can serve as a protecting group or a hydrophobic handle, while the bromide is an excellent leaving group for nucleophilic substitution reactions, enabling conjugation to various biomolecules.

Chemical Structure:

Molecular Formula: C21H35BrO7

Key Properties:

-

Heterobifunctional: Possesses two distinct reactive ends, allowing for the sequential conjugation of different molecules.[1]

-

Hydrophilic PEG Spacer: The PEG7 chain enhances the water solubility of conjugated molecules, which can reduce aggregation and improve pharmacokinetic profiles.

-

Biocompatible: PEG is known for its low toxicity and immunogenicity.[2]

-

Reactive Bromide: The terminal bromide is a versatile functional group for conjugation with nucleophiles such as thiols and amines.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: monobenzylation of heptaethylene glycol followed by bromination of the terminal hydroxyl group.

Step 1: Monobenzylation of Heptaethylene Glycol via Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers from an organohalide and an alcohol.[3][4] In this step, heptaethylene glycol is reacted with benzyl bromide in the presence of a base to form the monobenzylated intermediate.

Reaction Scheme:

Step 2: Bromination of Benzyl-PEG7-alcohol

The terminal hydroxyl group of the monobenzylated PEG is then converted to a bromide. Several reagents can be used for this transformation, such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2).

Reaction Scheme:

Quantitative Data for Synthesis

The following table summarizes representative quantitative data for the synthesis of a similar heterobifunctional PEG linker, Alkyne-PEG5-Iodo.[5] This data is provided as a reference for researchers to anticipate reaction conditions and outcomes for the synthesis of this compound.

| Step | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Monofunctionalization | Pentaethylene Glycol | Propargyl Bromide | THF | 0 to RT | 12 | ~60 |

| Activation (Mesylation) | Alkyne-PEG5-OH | Methanesulfonyl Chloride | DCM | 0 | 2 | >95 |

| Substitution (Iodination) | Alkyne-PEG5-OMs | Sodium Iodide | Acetone | Reflux | 4 | ~98 |

Experimental Protocols

Protocol for the Synthesis of Benzyl-PEG7-alcohol

Materials:

-

Heptaethylene glycol

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane (DCM)

-

Magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve heptaethylene glycol (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (0.95 equivalents) portion-wise to the solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of deionized water.

-

Extract the aqueous layer with DCM (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Benzyl-PEG7-alcohol.

Protocol for the Synthesis of this compound

Materials:

-

Benzyl-PEG7-alcohol

-

Phosphorus tribromide (PBr3) or Thionyl bromide (SOBr2)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve Benzyl-PEG7-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

Slowly add the brominating agent (e.g., PBr3, 0.4 equivalents) dropwise to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with deionized water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Formation

This compound is a valuable tool for the construction of ADCs, where it acts as a linker to connect a cytotoxic drug to a targeting antibody.

Caption: Workflow for creating an Antibody-Drug Conjugate.

References

Benzyl-PEG7-bromide: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Benzyl-PEG7-bromide, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective handling, storage, and application of this reagent.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a benzyl (B1604629) ether protecting group at one terminus and a reactive bromide group at the other. The PEG chain, consisting of seven ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility of conjugated molecules in aqueous media[1]. The benzyl group serves as a stable protecting group for the terminal hydroxyl, which can be selectively removed under specific conditions to reveal a reactive alcohol functionality[2][3]. The bromide is an excellent leaving group, facilitating nucleophilic substitution reactions with moieties such as thiols and amines.

Solubility Profile

General Solubility Characteristics:

-

Aqueous Solutions: The presence of the PEG7 chain significantly increases the water solubility of the molecule compared to non-PEGylated analogues. PEGs are generally very soluble in water and aqueous buffers like PBS.

-

Organic Solvents: PEG linkers are soluble in a wide range of organic solvents, including chloroform, methylene (B1212753) chloride, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). They are less soluble in alcohols and toluene, and generally insoluble in ether. The solubility in these solvents is influenced by the molecular weight of the PEG chain.

Quantitative Solubility Data:

A precise quantitative solubility study for this compound has not been identified in the reviewed literature. However, the following table provides a qualitative summary based on the general properties of PEGylated compounds. For specific applications, it is highly recommended to determine the solubility experimentally using the protocol outlined below.

| Solvent | Solubility | Remarks |

| Water | Soluble | The hydrophilic PEG7 chain promotes solubility. |

| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be soluble for bioconjugation reactions. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for preparing stock solutions. |

| Dimethylformamide (DMF) | Highly Soluble | Another common solvent for organic reactions. |

| Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis and purification. |

| Ethanol | Moderately Soluble | Solubility may be lower compared to more polar aprotic solvents. |

| Diethyl Ether | Sparingly Soluble / Insoluble | Generally, PEGs have poor solubility in ether. |

Stability Profile

The stability of this compound is a critical factor for its storage and use in multi-step synthetic procedures. The molecule's stability is primarily influenced by the integrity of the benzyl ether linkage and the PEG backbone.

Key Stability Considerations:

-

Benzyl Ether Linkage: The benzyl ether group is notably stable across a wide range of chemical conditions, including strongly acidic and basic environments, as well as in the presence of many oxidizing and reducing agents. This robustness is a significant advantage in complex synthetic routes where the linker must remain intact through various reaction steps.

-

PEG Backbone: The polyethylene glycol chain itself can be susceptible to oxidative degradation, which can be accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metals.

-

Storage Conditions: For long-term stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere, protected from light, and kept at -20°C. Stock solutions, particularly in anhydrous solvents, should also be stored at low temperatures and used promptly to minimize degradation.

Illustrative Stability Data:

The following table presents illustrative data from a forced degradation study on benzyl-protected PEG linkers, demonstrating their high stability in harsh chemical environments compared to other protecting groups.

| Protecting Group | Linker | % Intact after 24h in 1M HCl | % Intact after 24h in 1M NaOH |

| Benzyl | Benzyl-PEG | >98% | >98% |

| tert-Butyl Ether | tert-Butyl Ether-PEG | <5% | >98% |

| Fmoc-Protected Amino | Fmoc-Protected Amino-PEG | >98% | <5% |

Experimental Protocols

Protocol for Determining Aqueous Solubility (High-Throughput Screening Method)

This protocol is adapted from a method for high-throughput solubility screening and can be used to estimate the kinetic solubility of this compound.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Plate reader capable of measuring light scattering (nephelometry) or UV absorbance

Procedure:

-

Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate. Prepare serial dilutions in DMSO in subsequent wells if a concentration range is desired. Include wells with DMSO only as a blank.

-

Add Aqueous Buffer: Add PBS (pH 7.4) to each well to a final volume of 200 µL. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

-

Incubation and Measurement:

-

Nephelometric Assay: Immediately after adding the buffer, measure the light scattering at a specific wavelength (e.g., 620 nm) at various time points (e.g., 0, 1, 2, 18 hours) to detect the formation of precipitate. An increase in light scattering indicates that the compound has precipitated out of solution.

-

Direct UV Assay: After an incubation period (e.g., 2 hours), centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where this compound absorbs. The concentration of the dissolved compound can be determined from a standard curve.

-

-

Data Analysis:

-

For the nephelometric assay, the solubility is the highest concentration that does not show a significant increase in light scattering over time.

-

For the direct UV assay, the solubility is the concentration of the compound measured in the supernatant.

-

Protocol for Stability Assessment via Forced Degradation Study

This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions. Degradation is monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or incubator

-

pH meter

-

HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Control Sample: Keep a stock solution at the recommended storage temperature (-20°C) as a control.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples by HPLC or LC-MS. Monitor the peak area of the intact this compound and the appearance of any degradation products.

-

Data Analysis: Plot the percentage of intact this compound remaining against time for each stress condition. This will provide information on the degradation kinetics and pathways.

Protocol for Deprotection of the Benzyl Group via Catalytic Hydrogenolysis

This protocol describes the standard procedure for removing the benzyl protecting group to yield the corresponding alcohol.

Materials:

-

This compound

-

Solvent (e.g., ethanol, methanol, ethyl acetate, or tetrahydrofuran)

-

Palladium on carbon (Pd/C) catalyst (e.g., 10 wt. %)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

-

Dissolution: Dissolve the this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Inerting: Purge the flask with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

-

Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. Maintain a positive pressure of hydrogen and stir the reaction vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the deprotected PEG7-bromide product.

Applications and Signaling Pathways

This compound is a versatile linker used in various bioconjugation applications, including:

-

Drug Delivery: The PEG chain can improve the pharmacokinetic properties of small molecule drugs by increasing their half-life and reducing immunogenicity.

-

PROTACs: PEG linkers are commonly used in the design of Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase-recruiting ligand.

-

Peptide and Protein Modification: The bromide group can be used to conjugate the linker to peptides or proteins through reaction with cysteine or lysine (B10760008) residues.

-

Surface Modification: PEG linkers can be used to modify surfaces to reduce non-specific protein adsorption.

Visualizations

Caption: Workflow for a forced degradation stability study of this compound.

Caption: General bioconjugation workflow using this compound.

Caption: Deprotection of this compound via catalytic hydrogenolysis.

References

An In-depth Technical Guide to Benzyl-PEG7-bromide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG7-bromide, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details its physicochemical properties, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Concepts: Physicochemical Properties

This compound is a polyethylene (B3416737) glycol (PEG) linker containing a benzyl (B1604629) ether at one terminus and a bromide at the other. The PEG chain, consisting of seven ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1] The benzyl group serves as a stable protecting group for the hydroxyl terminus, while the bromide is an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to various nucleophiles such as thiols and amines.[2]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C21H35BrO7 | [3] |

| Molecular Weight | 479.4 g/mol | [3] |

| Purity | Typically ≥95% | [] |

| Appearance | Varies (often a colorless to pale yellow oil or solid) | |

| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO) and has increased water solubility due to the PEG chain. |

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several applications:

-

Bioconjugation and PEGylation: The primary application is in the PEGylation of biomolecules such as proteins, peptides, and oligonucleotides. PEGylation can enhance the therapeutic properties of these molecules by increasing their hydrodynamic size, which in turn can prolong their circulation half-life, improve stability by protecting them from enzymatic degradation, and reduce their immunogenicity.

-

Drug Delivery: As a component of drug delivery systems, this compound can be used to link therapeutic agents to targeting moieties or to enhance the solubility and stability of small molecule drugs.

-

PROTACs and Molecular Glues: In the rapidly advancing field of targeted protein degradation, PEG linkers are integral to the design of Proteolysis Targeting Chimeras (PROTACs). This compound can serve as a building block for the synthesis of the linker component that connects a target-binding ligand to an E3 ligase-binding ligand.

-

Surface Modification: The reactive bromide group allows for the covalent attachment of the PEG linker to surfaces, which can be used to create biocompatible coatings that resist non-specific protein adsorption.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization is typically required for each specific application.

Protocol 1: General Procedure for Thiol-Alkylation of a Protein

This protocol describes the conjugation of this compound to a protein via a free cysteine residue.

Materials:

-

Protein with at least one free cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5, degassed.

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent by buffer exchange or using a desalting column.

-

Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10-100 mM).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

-

Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted linker and quenching reagent from the PEGylated protein using SEC or dialysis against an appropriate buffer.

-

Characterization: Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Visualizing the Experimental Workflow

Caption: Workflow for the thiol-alkylation of a protein using this compound.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its application in modifying therapeutic proteins can significantly impact their interaction with these pathways. For instance, PEGylating a growth factor can alter its binding affinity to its receptor, thereby modulating downstream signaling.

Logical Relationship of PEGylation Effects

The following diagram illustrates the logical relationships between PEGylation and its biological consequences.

Caption: The impact of PEGylation on the physicochemical and biological properties of a molecule.

References

An In-depth Technical Guide to the Safe Handling of Benzyl-PEG7-bromide

This guide is intended for researchers, scientists, and drug development professionals who may be working with Benzyl-PEG7-bromide. It provides a detailed overview of the potential hazards and recommended safety procedures.

Hazard Identification and Classification

The primary hazards associated with this compound are derived from the benzyl (B1604629) bromide moiety. Polyethylene glycol (PEG) itself is generally considered biocompatible and has low toxicity.[2] Benzyl bromide is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] It is also a lachrymator, meaning it can cause tearing.

GHS Classification (based on Benzyl Bromide):

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram (based on Benzyl Bromide):

-

GHS07: Exclamation Mark

Physical and Chemical Properties

While specific data for this compound is unavailable, the properties of benzyl bromide provide a useful reference.

| Property | Value (for Benzyl Bromide) |

| Appearance | Colorless to yellow liquid |

| Odor | Pungent, agreeable odor |

| Molecular Weight | 171.03 g/mol |

| Boiling Point | 198-199 °C |

| Melting Point | -3 to -1 °C |

| Flash Point | 79 - 86 °C |

| Density | 1.44 g/cm³ |

| Solubility | Slightly soluble in water; soluble in organic solvents |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing vapors, mist, or gas.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary for splash protection.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use only non-sparking tools.

-

Take measures to prevent the buildup of electrostatic charge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat and sources of ignition.

-

Protect from light and moisture.

-

Store locked up or in an area accessible only to authorized personnel.

-

Incompatible materials include strong oxidizing agents, strong bases, and metals in the presence of moisture.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or glasses. A face shield is recommended where splashing is a risk. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Do not let the product enter drains.

Experimental Workflow and Logic

The following diagram illustrates a safe handling workflow for a typical laboratory experiment involving this compound.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Signaling Pathways in PEGylation (Conceptual)

While this compound itself is a reagent and not directly involved in cellular signaling pathways, the process of PEGylation, for which it is used, modifies biomolecules to alter their pharmacokinetic and pharmacodynamic properties. This can indirectly influence signaling pathways by affecting the bioavailability and receptor interaction of the modified protein or drug.

The following diagram illustrates the conceptual relationship of how a PEGylated therapeutic might interact with a cell.

Caption: Conceptual diagram of a PEGylated drug interacting with a cell surface receptor.

References

Benzyl-PEG7-bromide: A Technical Guide for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyl-PEG7-bromide in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC. This compound is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer, a stable benzyl (B1604629) group, and a reactive bromide functional group. This guide provides an in-depth technical overview of this compound for its application in the development of next-generation ADCs.

The incorporation of a discrete seven-unit PEG chain (PEG7) offers a balance of hydrophilicity and length. This hydrophilicity can help to mitigate the aggregation often associated with hydrophobic payloads and improve the overall solubility and pharmacokinetic properties of the ADC.[1][2] The benzyl group provides a stable aromatic scaffold for the linker, while the terminal bromide allows for covalent attachment to nucleophilic residues on the antibody, primarily the ε-amino groups of lysine (B10760008) residues.[3][4]

Core Properties and Advantages

The unique structure of this compound imparts several advantageous properties for ADC development:

-

Enhanced Hydrophilicity: The PEG7 chain increases the water solubility of the linker-payload complex, which can be beneficial when working with hydrophobic cytotoxic agents. This can lead to improved formulation characteristics and reduced aggregation of the final ADC product.[5]

-

Defined Spacer Length: The monodisperse nature of the PEG7 chain provides a precise and consistent distance between the antibody and the payload. This can be crucial for optimizing steric hindrance and ensuring efficient payload release at the target site.

-

Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer with low immunogenicity, which can contribute to a more favorable safety profile of the resulting ADC.

-

Stable Linkage: The benzyl group provides a robust and chemically stable connection point within the linker, contributing to the overall stability of the ADC in circulation.

-

Controlled Conjugation: The terminal bromide offers a reactive site for conjugation to nucleophilic amino acid residues on the antibody, such as lysine, allowing for the formation of a stable covalent bond.

Synthesis and Conjugation

While a specific, publicly available synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established chemical principles for synthesizing heterobifunctional PEG linkers and benzyl bromides.

Proposed Synthesis of this compound

A potential synthetic pathway could involve a multi-step process starting from heptaethylene glycol.

Step 1: Monobenzylation of Heptaethylene Glycol. Heptaethylene glycol can be reacted with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., tetrahydrofuran) to yield the monobenzylated PEG7 alcohol (Benzyl-PEG7-OH).

Step 2: Bromination of Benzyl-PEG7-OH. The terminal hydroxyl group of Benzyl-PEG7-OH can then be converted to a bromide. This can be achieved using a variety of brominating agents, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) (PPh₃).

Conjugation to Antibodies and Payloads

This compound is designed for a two-step conjugation process to create the final ADC.

Step 1: Payload Attachment. The cytotoxic payload, containing a suitable nucleophilic group (e.g., a hydroxyl or an amine), is first reacted with the this compound linker. This reaction typically involves the displacement of the bromide by the nucleophile on the payload, forming a stable ether or amine linkage. This step creates the "linker-payload" intermediate.

Step 2: Antibody Conjugation. The linker-payload intermediate, which now possesses a reactive group at the other end of the PEG chain (this would require a heterobifunctional starting material where the other end is, for example, an NHS ester), is then reacted with the monoclonal antibody. The most common approach for this type of linker is conjugation to the ε-amino groups of lysine residues on the antibody surface. This reaction is typically carried out under mild pH conditions (pH 7.5-8.5) to ensure the reactivity of the lysine amines while maintaining the integrity of the antibody.

Experimental Protocols

The following are generalized protocols for the key experimental stages of developing an ADC with this compound. These protocols should be optimized for the specific antibody, payload, and analytical methods used.

Protocol for Lysine Conjugation of a Linker-Payload to an Antibody

-

Antibody Preparation:

-

Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.5-8.5).

-

Adjust the antibody concentration to a working range (typically 5-10 mg/mL).

-

-

Linker-Payload Preparation:

-

Dissolve the Benzyl-PEG7-Payload intermediate in a water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution.

-

-

Conjugation Reaction:

-

Add the linker-payload stock solution to the antibody solution at a specific molar excess (typically 5-10 fold excess of linker-payload to antibody).

-

The final concentration of the organic solvent in the reaction mixture should be kept low (e.g., <10% v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a defined period (e.g., 2-4 hours).

-

-

Purification of the ADC:

-

Remove unreacted linker-payload and other small molecules by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified ADC is then buffer-exchanged into a formulation buffer suitable for storage and further analysis.

-

Protocol for In Vitro Plasma Stability Assay

-

ADC Incubation:

-

Incubate the purified ADC at a concentration of approximately 1 mg/mL in human or mouse plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

-

-

Sample Analysis:

-

Analyze the plasma samples to determine the amount of intact ADC and the concentration of released payload.

-

This can be achieved using techniques such as ELISA for total antibody concentration and LC-MS/MS for the quantification of the free payload.

-

Protocol for In Vitro Cytotoxicity Assay

-

Cell Culture:

-

Culture the target cancer cell line (antigen-positive) and a control cell line (antigen-negative) in appropriate growth media.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium.

-

Add the different concentrations of the test articles to the cells and incubate for a period of 72-96 hours.

-

-

Viability Assessment:

-

Measure cell viability using a colorimetric assay such as MTT or XTT, or a luminescence-based assay like CellTiter-Glo®.

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound.

-

Data Presentation

Quantitative data from the characterization and evaluation of ADCs utilizing a this compound linker should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Physicochemical Characterization of the ADC

| Parameter | Method | Result |

| Drug-to-Antibody Ratio (DAR) | HIC-HPLC / UV-Vis | e.g., 3.8 |

| Monomer Purity | SEC-HPLC | e.g., >98% |

| Aggregate Content | SEC-HPLC | e.g., <2% |

| Free Drug Content | RP-HPLC / LC-MS | e.g., <1% |

Table 2: In Vitro Stability Data

| Time (hours) | Intact ADC in Plasma (%) | Released Payload (ng/mL) |

| 0 | 100 | < LLOQ |

| 24 | e.g., 98.5 | e.g., 5.2 |

| 48 | e.g., 97.1 | e.g., 9.8 |

| 96 | e.g., 95.3 | e.g., 18.5 |

| 168 | e.g., 92.8 | e.g., 35.1 |

| (LLOQ: Lower Limit of Quantification) |

Table 3: In Vitro Cytotoxicity Data

| Compound | Target Cells (IC50, nM) | Control Cells (IC50, nM) |

| ADC | e.g., 0.5 | e.g., >1000 |

| Unconjugated Antibody | >1000 | >1000 |

| Free Payload | e.g., 0.1 | e.g., 0.1 |

Signaling Pathways and Mechanism of Action

The general mechanism of action for an ADC utilizing a this compound linker follows a well-established pathway for ADCs that undergo internalization.

-

Binding: The ADC circulates in the bloodstream and the monoclonal antibody component specifically recognizes and binds to the target antigen on the surface of the cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis, initially forming an endosome.

-

Lysosomal Trafficking and Payload Release: The endosome matures and fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome degrade the antibody and, if the linker is designed to be cleavable under these conditions, the linker is cleaved, releasing the active cytotoxic payload. For a non-cleavable linker like one potentially formed with this compound, the antibody is degraded, leaving the payload attached to the linker and a single amino acid residue.

-

Target Engagement: The released payload then interacts with its intracellular target, such as microtubules or DNA, disrupting critical cellular processes.

-

Apoptosis: The disruption of these cellular processes ultimately leads to programmed cell death (apoptosis) of the cancer cell.

Conclusion

This compound represents a promising heterobifunctional linker for the development of antibody-drug conjugates. Its defined PEG7 spacer offers a means to improve the physicochemical properties of ADCs, potentially leading to enhanced stability and more favorable pharmacokinetics. The stable benzyl group and the reactive bromide for conjugation provide a robust platform for attaching a variety of cytotoxic payloads to antibodies. The provided technical guide offers a framework for researchers to synthesize, conjugate, and evaluate ADCs using this linker technology. Further optimization of the experimental conditions will be necessary to fully realize the potential of this compound in creating the next generation of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. purepeg.com [purepeg.com]

- 3. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Conjugation of Benzyl-PEG7-bromide to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins.[1][2] This modification can improve pharmacokinetics and pharmacodynamics by increasing the hydrodynamic size of the protein, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[2][3] Benzyl-PEG7-bromide is an activated PEG reagent that can be used for the covalent attachment of a 7-unit PEG chain to proteins. This reagent utilizes a benzyl (B1604629) bromide functional group to alkylate nucleophilic residues on the protein surface.

This document provides a detailed protocol for the conjugation of this compound to proteins, including methods for purification and characterization of the resulting PEG-protein conjugate.

Principle of Conjugation

The conjugation of this compound to a protein is based on the alkylation of nucleophilic amino acid residues by the benzyl bromide moiety. Benzyl halides are reactive towards nucleophilic substitution.[4] The primary targets for this alkylation on a protein are the sulfur-containing side chains of cysteine and methionine residues. Other nucleophilic groups, such as the ε-amino group of lysine (B10760008), can also be targeted. The reaction pH is a critical factor in determining the selectivity of the conjugation. For instance, the alkylation of methionine with benzyl bromide has been shown to be facile at a pH of 6.6 to 6.8.

Reaction Scheme:

Caption: General reaction scheme for protein PEGylation.

Factors Influencing PEGylation

Several factors can influence the efficiency and outcome of the PEGylation reaction. These should be carefully considered and optimized for each specific protein.

| Factor | Influence | Recommended Starting Conditions |

| pH | Affects the nucleophilicity of amino acid side chains. Lower pH can favor alkylation of methionine, while higher pH can increase the reactivity of lysine residues. | pH 6.5 - 8.5 (start with a buffer around pH 7.4) |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to protein denaturation. | Room temperature (20-25 °C) to 37 °C |

| Molar Ratio (PEG:Protein) | A higher molar excess of PEG can increase the degree of PEGylation but may also lead to polysubstitution and potential loss of biological activity. | 1:1 to 20:1 (start with a 5:1 molar excess of PEG) |

| Reaction Time | The optimal reaction time will depend on the other reaction parameters and the specific protein. | 1 to 24 hours |

| Protein Concentration | Higher protein concentrations can favor intermolecular cross-linking. | 1-10 mg/mL |

Experimental Protocols

Materials

-

Protein of interest

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction buffer (e.g., sodium phosphate, HEPES) at desired pH

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis tubing or centrifugal ultrafiltration devices

-

Chromatography columns (e.g., size exclusion, ion exchange)

-

SDS-PAGE reagents

-

Mass spectrometer

Experimental Workflow

Caption: Overview of the protein PEGylation workflow.

Step 1: Protein Preparation

-

Dissolve the protein of interest in the chosen reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

-

If the protein has been stored in a buffer containing primary amines (e.g., Tris), it should be buffer-exchanged into a non-amine-containing buffer prior to conjugation.

Step 2: PEGylation Reaction

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the reaction buffer).

-

Add the desired molar excess of this compound to the protein solution.

-

Incubate the reaction mixture at the chosen temperature (e.g., room temperature) with gentle stirring or agitation for the desired reaction time (e.g., 4 hours).

Step 3: Reaction Quenching

-

To stop the reaction, add a quenching reagent that will react with the excess this compound. A common choice is a solution with a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

-

Incubate for an additional hour at room temperature.

Step 4: Purification of the PEGylated Protein

The purification of the PEGylated protein is crucial to remove unreacted PEG, quenching reagent, and any unmodified protein. Several chromatography techniques can be employed.

| Purification Method | Principle | Application |

| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein. | Effective for removing unreacted PEG and separating mono-PEGylated from di- or multi-PEGylated species. |

| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge. PEGylation can shield surface charges, altering the protein's elution profile. | Can be used to separate PEGylated from un-PEGylated protein and to resolve positional isomers. |

| Reverse Phase Chromatography (RPC) | Separates molecules based on their hydrophobicity. | Useful for analytical purposes, such as identifying PEGylation sites and separating isomers. |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobic interactions. | Can be a supplementary technique to IEX for challenging purifications. |

A combination of these techniques may be necessary to achieve high purity.

Step 5: Characterization of the PEGylated Protein

Thorough characterization is essential to confirm successful conjugation and to assess the quality of the PEGylated protein.

| Characterization Technique | Information Obtained |

| SDS-PAGE | Visual confirmation of an increase in molecular weight of the PEGylated protein compared to the unmodified protein. |

| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Accurate determination of the molecular weight of the conjugate, confirming the number of attached PEG chains. |

| Peptide Mapping | Identification of the specific amino acid residues that have been PEGylated. |

| Circular Dichroism (CD) Spectroscopy | Assessment of the secondary and tertiary structure of the protein to ensure that PEGylation has not caused significant conformational changes. |

| In vitro Bioassay | Determination of the biological activity of the PEGylated protein compared to the unmodified protein. |

Signaling Pathways and Applications

PEGylated proteins have a wide range of applications in medicine, including cancer therapy, enzyme replacement therapy, and the treatment of chronic diseases. The enhanced pharmacokinetic properties of PEGylated proteins can lead to improved drug efficacy and patient compliance due to less frequent dosing.

References

Application Notes and Protocols for Benzyl-PEG7-bromide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for utilizing Benzyl-PEG7-bromide as a versatile linker in bioconjugation and drug development, with a focus on its application in click chemistry. This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and includes visual workflows to facilitate understanding and implementation in the laboratory.

Introduction to this compound

This compound is a heterobifunctional linker that is particularly valuable in the synthesis of complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs). It comprises three key components:

-

A Benzyl (B1604629) Group: This serves as a protecting group for a terminal hydroxyl group. The benzyl group is stable under a wide range of reaction conditions but can be removed through catalytic hydrogenation, revealing a hydroxyl group for further functionalization if needed.[1]

-

A Polyethylene Glycol (PEG) Spacer (PEG7): The seven-unit PEG chain is hydrophilic, which enhances the solubility and reduces aggregation of the resulting conjugate in aqueous media. This is particularly beneficial for biological applications.[2]

-

A Bromide Group: The terminal bromide is a good leaving group, making it a reactive handle for nucleophilic substitution reactions. This allows for the covalent attachment of the linker to molecules containing nucleophiles such as amines or thiols.

The primary application of this compound in a click chemistry workflow involves a two-stage process. First, the bromide end of the linker is reacted with a molecule of interest. Subsequently, one of the components (either the molecule now attached to the PEG linker or a second molecule) is functionalized to bear an azide (B81097) or an alkyne, enabling a final "click" reaction to form the desired conjugate.

Data Presentation

The efficiency of the overall bioconjugation process depends on the yields of both the initial nucleophilic substitution and the subsequent click chemistry reaction. The following tables provide representative quantitative data for these reaction types.

Table 1: Representative Yields for Nucleophilic Substitution to Form Azides

| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Bromide | Sodium Azide | DMSO | Room Temperature | 12 | 94-99 |

| Benzyl Bromide | Sodium Azide | PEG 400 | Room Temperature | 0.83 | 98 |

| Alkyl Bromide | Sodium Azide | DMF | 80 | 2 | >95 |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Table 2: Representative Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne | Azide | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) |

| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 30 | 12 h | 96 |

| Terminal Alkyne | Azide-functionalized component | CuSO₄/Sodium Ascorbate (B8700270) | t-BuOH/H₂O | Room Temperature | 1-4 h | up to 90 |

| Alkyne-modified protein | Azide-modified small molecule | CuSO₄/THPTA | Aqueous Buffer | Room Temperature | 0.5-1 h | >90 |

Note: The choice of ligand (e.g., TBTA, THPTA) can significantly impact reaction efficiency and biocompatibility.[3]

Experimental Protocols

Overall Workflow

The use of this compound in click chemistry typically follows a two-step process. The first step is the attachment of the linker to a molecule of interest via a nucleophilic substitution reaction. The second step is the click chemistry reaction itself.

Protocol 1: Nucleophilic Substitution with an Amine-Containing Molecule

This protocol describes the reaction of this compound with a primary amine to form a secondary amine linkage.

Materials:

-

This compound

-

Amine-containing molecule of interest

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Reaction vessel

-

Stirring apparatus

-

Nitrogen or Argon gas supply

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF or DMSO.

-

Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Linker: Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO and add it dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. The reaction progress can be monitored by an appropriate technique such as TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and excess base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired Benzyl-PEG7-conjugated molecule.

Protocol 2: Conversion of a Primary Amine to an Azide

This protocol describes the conversion of a primary amine to an azide, which can then be used in a click reaction. This is useful if the molecule conjugated to the Benzyl-PEG7-linker has a free amine that you wish to convert to an azide for a subsequent click reaction.

Materials:

-

Amine-containing compound

-

Fluorosulfuryl azide (generated in situ for safety) or other diazotransfer reagents[1][4]

-

Appropriate solvent (e.g., as determined by the specific diazotransfer reagent used)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Reagent Preparation: Prepare the diazotransfer reagent according to established safety protocols. For example, fluorosulfuryl azide can be generated in situ from an imidazolium (B1220033) fluorosulfuryl triflate salt and sodium azide to avoid handling the potentially explosive reagent directly.

-

Reaction: In a well-ventilated fume hood, dissolve the amine-containing compound in the chosen solvent. Add the diazotransfer reagent to the solution. The reaction is often rapid and can proceed at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

-

Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove any remaining reagents. The resulting azide can then be purified by column chromatography.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for a CuAAC reaction.

Materials:

-

Alkyne-containing molecule (1.0 equivalent)

-

Azide-containing molecule (1.0-1.2 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equivalents)

-

Sodium ascorbate (0.1-0.2 equivalents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand (optional but recommended, 0.1-0.5 equivalents)

-

Solvent (e.g., a mixture of t-BuOH/H₂O, DMF, or DMSO)

Procedure:

-

Preparation: In a reaction vial, dissolve the alkyne- and azide-containing molecules in the chosen solvent system.

-

Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate in water. In another tube, prepare a solution of CuSO₄·5H₂O (and ligand, if used) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution (or the pre-complexed copper-ligand solution).

-

Reaction: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

-

Purification: Upon completion, the product can be purified by column chromatography, preparative HPLC, or precipitation.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for a copper-free click reaction, which is ideal for biological applications.

Materials:

-

Azide-containing molecule (1.0 equivalent)

-

Strained alkyne-containing molecule (e.g., with a DBCO or BCN group) (1.0-1.5 equivalents)

-

Biocompatible buffer (e.g., PBS, pH 7.4) or an appropriate organic solvent

Procedure:

-

Preparation: Dissolve the azide-containing molecule and the strained alkyne-containing molecule in the chosen solvent or buffer.

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

-

Monitoring: Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, SDS-PAGE for proteins).

-

Purification: The final conjugate can be purified using standard techniques such as size-exclusion chromatography (for biomolecules) or HPLC to remove any excess reagents.

Application Example: PROTAC Synthesis and Mechanism

This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves several steps, starting with the attachment of the linker to either the E3 ligase ligand or the target protein ligand.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

Safety Precautions

-

This compound: Handle with care. Alkyl bromides can be irritating and lachrymatory.

-

Azides: Organic azides can be explosive, especially when heated or in concentrated form. Handle with appropriate safety measures, including using a blast shield. Whenever possible, generate azides in situ for immediate use.

-

Copper Catalysts: Copper salts can be toxic. Avoid inhalation and skin contact. For biological applications, it is crucial to remove all traces of copper from the final product.

-

Solvents: Use all organic solvents in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling these chemicals.

References

- 1. New chemical reaction adds to ‘click-chemistry’ family, could speed drug discovery | Scripps Research [scripps.edu]

- 2. researchgate.net [researchgate.net]

- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Reaction of Benzyl-PEG7-bromide with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) chains to small molecules, peptides, and proteins is a widely utilized strategy in drug development to enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity. Benzyl-PEG7-bromide is a versatile bifunctional linker that allows for the covalent attachment of a PEG spacer to primary amine-containing molecules via a stable secondary amine linkage. This N-alkylation reaction is a cornerstone of bioconjugation and is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise linker length and composition are critical for inducing targeted protein degradation.

These application notes provide a comprehensive overview of the reaction conditions for conjugating this compound to primary amines, detailed experimental protocols, and relevant applications in drug discovery.

Reaction Mechanism and Principles

The reaction between this compound and a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the this compound. This backside attack results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond, yielding a secondary amine.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation of the primary amine starting material, which would render it non-nucleophilic and halt the reaction.

Quantitative Data Summary

The efficiency of the N-alkylation of primary amines with this compound is influenced by several factors, including the choice of solvent, base, reaction temperature, and stoichiometry of the reactants. While specific yields can be substrate-dependent, the following table summarizes typical reaction parameters and expected outcomes based on general N-alkylation procedures with benzyl (B1604629) halides.

| Parameter | Typical Range/Value | Notes |

| Stoichiometry (Amine:PEG-Br) | 1 : 1.1 - 1.5 | A slight excess of the PEG reagent is often used to ensure complete consumption of the primary amine. |

| Base (e.g., K₂CO₃, DIPEA) | 2 - 3 equivalents | Sufficient base is crucial to neutralize the HBr byproduct and drive the reaction to completion. |

| Solvent | DMF, Acetonitrile (ACN) | Polar aprotic solvents are generally preferred to solubilize the reactants and facilitate the SN2 reaction. |

| Temperature | Room Temperature to 80°C | The optimal temperature depends on the reactivity of the amine. Heating can accelerate the reaction rate. |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the point of completion. |

| Typical Yield | 60 - 95% | Yields are dependent on the specific amine substrate and the purity of the starting materials. |

Experimental Protocols

General Protocol for the N-Alkylation of a Primary Amine with this compound

This protocol provides a general procedure for the conjugation of a primary amine-containing molecule to this compound. Optimization may be necessary for specific substrates.

Materials:

-

Primary amine-containing substrate

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Deionized Water

-

Ethyl Acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., Dichloromethane (B109758)/Methanol (B129727) or Hexanes/Ethyl Acetate gradients)

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask, add the primary amine substrate (1.0 equivalent).

-

Dissolve the amine in anhydrous DMF or ACN (to a concentration of approximately 0.1-0.5 M).

-

Add the base (Potassium Carbonate, 3.0 equivalents, or DIPEA, 3.0 equivalents) to the solution.

-

In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of the same anhydrous solvent.

-

-

Reaction:

-

Add the this compound solution dropwise to the stirring amine solution at room temperature.

-

Heat the reaction mixture to a temperature between 40-60°C.

-

Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If potassium carbonate was used, filter the reaction mixture to remove the solid base.

-

Dilute the reaction mixture with deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[1][2]

-

The choice of eluent will depend on the polarity of the product. A gradient of methanol in dichloromethane or ethyl acetate in hexanes is commonly used.

-

Collect the fractions containing the desired product (identified by TLC or LC-MS).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Benzyl-PEG7-amine conjugate.

-

Mandatory Visualizations

Reaction Scheme

Caption: SN2 reaction of this compound with a primary amine.

Experimental Workflow

Caption: Experimental workflow for amine pegylation.

Application in PROTAC Development

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The PEG linker plays a crucial role in spacing the two ligands appropriately to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Mechanism of Action

Caption: PROTAC mechanism of action.[5]

References

Application Notes and Protocols for the Purification of Benzyl-PEG7-bromide Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of discrete polyethylene (B3416737) glycol (PEG) linkers, such as Benzyl-PEG7-bromide, is a critical step in the development of advanced drug delivery systems, bioconjugation strategies, and sophisticated molecular probes. The defined length of the PEG chain ensures batch-to-batch consistency and predictable physicochemical properties of the final conjugate. However, the purification of the crude reaction mixture following the synthesis of this compound presents a significant challenge. The reaction mixture typically contains the desired product, unreacted starting materials, and various byproducts. The amphiphilic nature of the PEGylated product can lead to difficulties in standard purification techniques, such as streaking on silica (B1680970) gel chromatography and partitioning issues during liquid-liquid extraction.

These application notes provide a detailed, step-by-step guide to effectively purify this compound from a crude reaction mixture. The protocols described herein are designed to be robust and reproducible, ensuring high purity of the final product. The methodologies cover preliminary work-up procedures to remove excess reagents, followed by a comprehensive chromatographic separation.

Purification Strategy Overview

The purification of this compound is approached in a two-stage process. The first stage involves a liquid-liquid extraction to remove water-soluble impurities and unreacted polar starting materials. The second, and most critical, stage is silica gel column chromatography to separate the target compound from closely related non-polar impurities and any remaining starting materials. Thin-layer chromatography (TLC) is utilized as a rapid analytical technique to monitor the progress of the reaction and to guide the development of the column chromatography method.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Method Development

Objective: To quickly assess the composition of the reaction mixture and to determine an appropriate solvent system for column chromatography.

Materials:

-

Silica gel TLC plates (e.g., Merck Silica Gel 60 F254)

-

Developing chamber

-

Solvent system: A mixture of Dichloromethane (DCM) and Methanol (B129727) (MeOH). A gradient of MeOH in DCM is often effective.

-

Visualization agents:

-

UV lamp (254 nm)

-

Modified Dragendorff stain for PEG-containing compounds[1]

-

Potassium permanganate (B83412) (KMnO4) stain

-

Protocol:

-

Prepare a small, dilute sample of the crude reaction mixture by dissolving it in a suitable solvent (e.g., DCM).

-

Spot the sample onto the baseline of a TLC plate.

-

Develop the TLC plate in a chamber pre-saturated with the chosen solvent system (e.g., start with 98:2 DCM:MeOH).

-

After the solvent front has reached the top of the plate, remove the plate and mark the solvent front.

-

Dry the plate thoroughly.

-

Visualize the spots under a UV lamp.

-

Submerge the plate in the modified Dragendorff staining solution or a potassium permanganate solution to visualize the PEG-containing compounds and other impurities, respectively. The modified Dragendorff stain is particularly effective for detecting PEG compounds[1].

-

Analyze the resulting spots. The retention factor (Rf) of the product should ideally be between 0.2 and 0.4 for effective separation on a column[1]. Adjust the solvent system polarity as needed. An increase in the proportion of methanol will lower the Rf values.

Liquid-Liquid Extraction for Preliminary Purification

Objective: To remove water-soluble byproducts and excess polar reagents from the crude reaction mixture.

Materials:

-

Crude this compound reaction mixture

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-